molecular formula C12H13NO B13961073 1-(4-methoxy-2-methylphenyl)-1H-pyrrole

1-(4-methoxy-2-methylphenyl)-1H-pyrrole

Cat. No.: B13961073
M. Wt: 187.24 g/mol
InChI Key: UFALQIJNWLTYAL-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the phenyl ring, which is further connected to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-2-methylphenyl)-1H-pyrrole typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the Pictet-Spengler reaction, where the aldehyde and pyrrole undergo cyclization to form the desired pyrrole derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-methylphenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds with different functional groups.

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxy-2-methylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1H-pyrrole: Lacks the methyl group on the phenyl ring.

    1-(2-Methylphenyl)-1H-pyrrole: Lacks the methoxy group on the phenyl ring.

    1-(4-Methoxy-2-methylphenyl)-1H-imidazole: Contains an imidazole ring instead of a pyrrole ring.

The presence of both methoxy and methyl groups on the phenyl ring of this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(4-methoxy-2-methylphenyl)pyrrole

InChI

InChI=1S/C12H13NO/c1-10-9-11(14-2)5-6-12(10)13-7-3-4-8-13/h3-9H,1-2H3

InChI Key

UFALQIJNWLTYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C=CC=C2

Origin of Product

United States

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